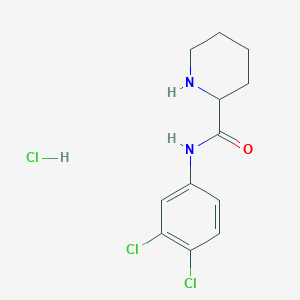

N-(3,4-dichlorophenyl)piperidine-2-carboxamide hydrochloride

Description

Historical Context and Development

The development of N-(3,4-dichlorophenyl)piperidine-2-carboxamide hydrochloride emerged from broader research initiatives focusing on piperidine derivatives as therapeutic agents. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained it by reacting piperine with nitric acid. The systematic exploration of piperidine carboxamides began gaining momentum in the late 20th century as researchers recognized their potential as kinase inhibitors and pharmaceutical intermediates.

The specific compound this compound appears in chemical databases with multiple registry numbers, indicating its recognition across different chemical classification systems. The compound's development was likely influenced by the broader pharmaceutical industry interest in dichlorophenyl-substituted molecules, which have demonstrated enhanced biological activity due to their favorable lipophilicity and binding characteristics. Research into similar structural analogs, such as piperidine carboxamide inhibitors of anaplastic lymphoma kinase, has shown that compounds in this chemical class were identified through high-throughput screening efforts, with enzyme assay activities in the micromolar range.

The synthetic accessibility of this compound has been facilitated by advances in coupling chemistry, particularly the use of modern amide bond formation techniques. Early synthetic approaches likely employed traditional carbodiimide-mediated coupling reactions, while more recent methodologies utilize more efficient coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to promote amide bond formation between 3,4-dichloroaniline and piperidine-2-carboxylic acid derivatives.

Significance in Medicinal Chemistry and Pharmacology

This compound holds considerable significance in medicinal chemistry due to its structural features that enable interaction with multiple biological targets. The compound's architecture combines a piperidine ring system with a dichlorophenyl moiety, creating a molecular framework that has demonstrated potential across several therapeutic areas. Research indicates that compounds with similar structural scaffolds have shown activity against cancer cell lines, with some derivatives exhibiting antiproliferative effects with median inhibitory concentrations in the micromolar range.

The compound's significance extends to its role as a research tool for understanding kinase inhibition mechanisms. Piperidine carboxamides have been identified as potent inhibitors of anaplastic lymphoma kinase, with structural studies revealing unusual conformational changes in target proteins upon binding. The presence of the dichlorophenyl group enhances binding affinity to hydrophobic pockets in target proteins, making this compound particularly valuable for structure-activity relationship studies.

Pharmacologically, the hydrochloride salt form of this compound offers enhanced water solubility compared to its free base form, which can improve bioavailability in pharmaceutical applications. This improved solubility profile makes the compound more suitable for biological testing and potential therapeutic development. The structural features of the compound, particularly the piperidine and dichlorophenyl groups, influence its interaction with biological targets, making it of significant interest in drug discovery efforts targeting neurological and oncological conditions.

The compound's medicinal chemistry significance is further highlighted by its classification as a pharmaceutical intermediate, indicating its utility in the synthesis of more complex therapeutic agents. Research has shown that modifications to both the piperidine ring and the phenyl substituents can significantly influence potency and selectivity, making this compound a valuable starting point for medicinal chemistry optimization campaigns.

Nomenclature and Classification

This compound is systematically classified according to multiple chemical nomenclature systems. The compound's International Union of Pure and Applied Chemistry name reflects its structural composition, specifically indicating the N-substitution pattern with the 3,4-dichlorophenyl group attached to the carboxamide nitrogen of the piperidine-2-carboxylic acid derivative.

| Classification Category | Details |

|---|---|

| Molecular Formula | C₁₂H₁₄Cl₂N₂O (free base) |

| Chemical Abstract Service Registry Number | Multiple entries including 1078163-24-2 |

| Simplified Molecular Input Line Entry System | C1CCNC(C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

| International Chemical Identifier | InChI=1S/C12H14Cl2N2O/c13-9-5-4-8(7-10(9)14)16-12(17)11-3-1-2-6-15-11/h4-5,7,11,15H,1-3,6H2,(H,16,17) |

The compound belongs to the broader classification of heterocyclic amides and specifically falls within the subcategory of piperidine derivatives. As a hydrochloride salt, it represents a protonated form of the parent carboxamide, which enhances its solubility characteristics and stability profile for pharmaceutical applications. The systematic name emphasizes the specific substitution pattern, with the dichlorophenyl group attached at the 3 and 4 positions of the phenyl ring, creating a characteristic substitution pattern that influences the compound's biological and chemical properties.

Chemical databases classify this compound using various identifier systems, including PubChem Compound Identification numbers and ChemSpider registry entries. The compound's classification as an organic heterocyclic compound places it within the broader family of nitrogen-containing ring systems, while its carboxamide functional group categorizes it among amide derivatives. The presence of halogen substituents further classifies it as a halogenated aromatic compound, contributing to its enhanced lipophilicity and biological activity potential.

Research Significance in Piperidine Carboxamide Chemistry

The research significance of this compound extends far beyond its individual properties to encompass its role as a representative member of the piperidine carboxamide chemical class. Recent advances in piperidine derivative synthesis have highlighted the importance of this structural motif in medicinal chemistry, with various synthetic methodologies being developed to access these compounds efficiently. The compound serves as a valuable model system for understanding the structure-activity relationships that govern piperidine carboxamide biological activity.

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2N2O.ClH/c13-9-5-4-8(7-10(9)14)16-12(17)11-3-1-2-6-15-11;/h4-5,7,11,15H,1-3,6H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODWVZFOWXDIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078163-24-2 | |

| Record name | 2-Piperidinecarboxamide, N-(3,4-dichlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078163-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

N-(3,4-dichlorophenyl)piperidine-2-carboxamide hydrochloride is a compound of interest in pharmacology due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a piperidine ring substituted with a dichlorophenyl group and a carboxamide functional group, contributing to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets. For instance, piperidine derivatives have been shown to inhibit specific kinases and other enzymes, suggesting that this compound may exhibit multifaceted biological activities.

1. Anticancer Activity

Several studies have explored the anticancer potential of similar piperidine derivatives. For example, compounds that incorporate piperidine structures have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Case Study : A derivative with a similar scaffold exhibited an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating significant antiproliferative effects .

2. Kinase Inhibition

The compound's structural features suggest it may act as a kinase inhibitor. In particular, the presence of the dichlorophenyl group can enhance binding affinity to hydrophobic pockets in target proteins.

- Research Findings : Investigations into related compounds have shown potent inhibitory activity against kinases like JNK3, with some derivatives achieving IC50 values as low as 2.69 nM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structure. The SAR indicates that modifications to the piperidine ring and substituents on the phenyl group significantly influence potency and selectivity.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3,4-dichlorophenyl)piperidine-2-carboxamide hydrochloride is primarily investigated for its pharmacological properties. It has been identified as a potential inhibitor of specific enzymes and receptors involved in various diseases.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that piperidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The compound's structure allows it to interact effectively with target proteins involved in cancer progression .

Neurological Disorders

The compound has also been studied for its effects on the central nervous system. It may modulate neurotransmitter systems, which could be beneficial in treating conditions such as depression and anxiety. The piperidine ring structure is known for its ability to cross the blood-brain barrier, making it a candidate for neurological applications .

Biochemical Properties

This compound has several biochemical properties that enhance its utility in research:

- Solubility : The compound is soluble in various organic solvents, which facilitates its use in laboratory settings.

- Stability : It exhibits stability under standard laboratory conditions, making it suitable for long-term studies.

- Purity : Typically available with a purity of over 95%, ensuring reliable results in experimental applications .

Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits certain enzymes associated with cancer cell proliferation. For example, one study reported a significant reduction in cell viability in cancer cell lines treated with the compound compared to untreated controls .

Neuropharmacological Research

Another study explored the effects of this compound on animal models of anxiety and depression. Results indicated that administration of the compound led to reduced anxiety-like behaviors, suggesting potential therapeutic effects for mood disorders .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- 3,4-Dichlorophenyl Group : Present in all compared compounds, this moiety enhances lipophilicity and receptor binding. For example, BD 1008 and SR48968 leverage this group for sigma and NK1 receptor interactions, respectively .

- Piperidine vs.

- Heterocyclic Modifications: The indazole-quinoline hybrid in ’s Compound 2 demonstrates reduced synthetic yield (38%) compared to cyclopentaquinoline derivatives (84%), suggesting steric or electronic challenges in synthesis .

Physicochemical Properties

- Solubility : Salt forms (e.g., hydrochloride in the target compound vs. dihydrobromide in BD 1008) influence aqueous solubility and bioavailability.

- Molecular Weight : Larger compounds like SR48968 (>500 g/mol) may face challenges in blood-brain barrier penetration compared to smaller analogs like the target compound .

Q & A

Q. What are the recommended methods for synthesizing and purifying N-(3,4-dichlorophenyl)piperidine-2-carboxamide hydrochloride, and how can reaction yields be optimized?

Synthesis typically involves coupling piperidine-2-carboxylic acid derivatives with 3,4-dichloroaniline precursors, followed by hydrochlorination. Key steps include:

- Amide bond formation : Use coupling agents like HATU or EDC/HOBt in anhydrous DMF or DCM under inert gas (e.g., N₂) to minimize side reactions .

- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (e.g., ethanol/water mixtures) improves purity. Yields vary (27–84% in analogous compounds ), with optimization via temperature control (0–25°C) and stoichiometric adjustments of reagents.

Q. How can structural confirmation of the compound be performed using spectroscopic techniques?

- NMR : Compare and NMR spectra with reference data. Key signals include:

- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ and isotopic clusters consistent with Cl atoms.

Q. What are the stability considerations for handling and storing this compound?

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas. Avoid prolonged exposure to moisture, which may hydrolyze the carboxamide bond .

- Reactivity : Stable under standard lab conditions but may degrade with strong oxidizers or extreme pH .

Advanced Research Questions

Q. How can impurities and degradation products be identified and quantified in this compound?

Q. How do contradictory data in structural or pharmacological studies arise, and how can they be resolved?

- Analytical variability : Discrepancies in NMR chemical shifts may stem from solvent effects (e.g., DMSO vs. CDCl₃) or protonation states. Cross-validate with X-ray crystallography (e.g., COD Entry 2230670 for analog structures ).

- Biological assays : Inconsistent IC₅₀ values may result from assay conditions (e.g., buffer pH, cell line variability). Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. What computational strategies can predict the compound’s receptor interactions or metabolic pathways?

- Docking studies : Use Schrödinger Maestro or AutoDock Vina to model binding to targets like σ receptors or monoamine transporters. Validate with MD simulations (e.g., GROMACS) to assess binding stability .

- Metabolism prediction : Tools like SwissADME or GLORYx predict Phase I/II metabolites (e.g., piperidine ring hydroxylation or glucuronidation) .

Q. How can in vitro toxicity be evaluated for this compound?

Q. What crystallographic methods are suitable for determining polymorphism or salt forms?

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ether into DCM solution). Compare unit cell parameters (a, b, c) and hydrogen-bonding networks with analogs (e.g., COD Entry 2230670 ).

- PXRD : Screen polymorphs using solvent/antisolvent crystallization (e.g., methanol/water). Match peaks to simulated patterns from CIF files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.